molecular formula C21H17F4N3OS B284296 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No. B284296
M. Wt: 435.4 g/mol
InChI Key: VPPCEWSAKMBYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide involves inhibition of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase insulin secretion and decrease glucagon secretion in animal models of diabetes. This results in improved glucose tolerance and insulin sensitivity. Additionally, the compound has been shown to decrease inflammation and oxidative stress in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments is its potent inhibition of DPP-4. This allows for the study of the role of DPP-4 in glucose metabolism and insulin secretion. One limitation of using this compound is its specificity for DPP-4. This may limit its use in studying other enzymes involved in glucose metabolism and insulin secretion.

Future Directions

There are several future directions for the study of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide. One direction is the study of its potential applications in the treatment of diabetes. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is the study of its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to determine the long-term effects of this compound on glucose metabolism and insulin secretion.

Synthesis Methods

The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The first step involves the reaction of 4-fluoro-2-nitrobenzene with trifluoroacetic acid to form 4-fluoro-2-nitrobenzoic acid. The second step involves the reaction of 4-fluoro-2-nitrobenzoic acid with thioacetic acid to form 4-fluoro-2-nitrobenzene thioacetate. The third step involves the reaction of 4-fluoro-2-nitrobenzene thioacetate with 2-bromoethyl acetate to form 4-fluoro-2-nitrobenzene thioacetate ethyl ester. The final step involves the reaction of 4-fluoro-2-nitrobenzene thioacetate ethyl ester with 2-phenylethylamine to form 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide has potential applications in medical research. The compound is a potent inhibitor of a specific enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Therefore, 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide has potential applications in the treatment of diabetes.

properties

Molecular Formula

C21H17F4N3OS

Molecular Weight

435.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H17F4N3OS/c22-16-8-6-15(7-9-16)17-12-18(21(23,24)25)28-20(27-17)30-13-19(29)26-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,26,29)

InChI Key

VPPCEWSAKMBYIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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